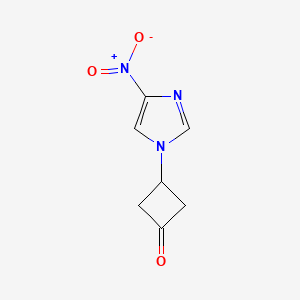

3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone

Description

Significance of Cyclobutanone (B123998) Motifs in Synthetic Chemistry

Cyclobutanone as a Strained Cyclic Motif and Versatile Building Block

The cyclobutane (B1203170) ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol. nih.gov This high degree of ring strain, a combination of angle strain from non-ideal bond angles (90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms, makes cyclobutane and its derivatives prone to ring-opening reactions. fiveable.memasterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of their utility in synthesis.

Cyclobutanones, in particular, are versatile synthons. nih.gov Their inherent ring strain allows them to undergo ring-opening under various conditions, including thermolysis, photolysis, and transition metal catalysis, generating reactive intermediates that can be trapped to form more complex molecules. nih.gov Furthermore, the ketone functionality provides a handle for numerous transformations, such as nucleophilic additions, α-functionalization, and ring expansions, making cyclobutanones key starting materials for a wide array of total syntheses of bioactive molecules and natural products. springernature.commdpi.com For instance, furan-fused cyclobutanones have been demonstrated as versatile synthons that can participate in various ring-opening transformations. springernature.com

Role of Spirocyclic Moieties and sp³-Rich Scaffolds in Chemical Space Exploration

The pursuit of novel molecular architectures in drug discovery has led to an increased interest in three-dimensional structures. Spirocycles, which feature two rings connected by a single common atom, and sp³-rich scaffolds are at the forefront of this exploration. tandfonline.comnih.govrsc.orgresearchgate.nettandfonline.com Shifting from flat, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com

Spirocyclic scaffolds offer several advantages:

Three-Dimensionality : Their inherent 3D nature allows for the projection of functional groups in multiple dimensions, which can lead to better interactions with biological targets. tandfonline.com

Conformational Rigidity : The rigidity of the spirocyclic system can lock a molecule's conformation, optimizing the orientation of binding elements and potentially improving efficacy and selectivity. tandfonline.com

Novel Chemical Space : They provide access to novel and often uncharted chemical space, which is crucial for developing new intellectual property. rsc.org

The incorporation of sp³-rich motifs, like the cyclobutane ring, contributes to this desirable three-dimensionality, moving away from the "flatland" of aromatic compounds that have historically dominated medicinal chemistry.

Unique Structural Characteristics of the Cyclobutane Ring in Molecular Design

The cyclobutane ring possesses distinct structural features that make it a valuable component in molecular design. nih.gov Unlike a perfectly flat square, the cyclobutane ring typically adopts a puckered or folded conformation to relieve some of its torsional strain. nih.govmasterorganicchemistry.com This puckering creates a non-planar structure that influences the spatial arrangement of substituents.

Key structural characteristics include:

Puckered Conformation : This non-planar structure is the energetically most favorable, balancing angle and torsional strain. nih.gov

Longer C-C Bonds : The C-C bond lengths in cyclobutane (around 1.56 Å) are longer than in unstrained alkanes, a result of 1,3 C-C non-bonding repulsions. nih.gov

Conformational Restriction : Replacing a flexible linker with a 1,3-disubstituted cyclobutane can limit the number of possible conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. nih.gov

These unique features allow medicinal chemists to use the cyclobutane ring to fine-tune the properties of a molecule, such as its shape, metabolic stability, and ability to fill hydrophobic pockets in a protein binding site. nih.gov

Overview of Nitroimidazole Scaffolds in Organic Synthesis

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, with a rich history and a broad spectrum of applications, particularly in the development of antimicrobial agents. unimib.it

Historical Context and Evolution of Nitroimidazole Chemistry

The history of nitroimidazole chemistry began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole), a natural product isolated from Nocardia mesenterica. nih.govnih.govmdpi.com This discovery sparked extensive synthetic efforts, leading to the development of numerous analogs. nih.govresearchgate.net A significant breakthrough was the synthesis of metronidazole (B1676534) in the mid-1950s, which became a crucial drug for treating infections caused by anaerobic bacteria and protozoa. nih.govresearchgate.net

Since then, the field has evolved to produce a variety of nitroimidazole-based drugs, including 2-nitroimidazoles (e.g., benznidazole) and 5-nitroimidazoles (e.g., metronidazole, tinidazole). wikipedia.org More recently, bicyclic nitroimidazoles like delamanid (B1670213) and pretomanid (B1679085) have been developed for treating multi-drug resistant tuberculosis, highlighting the enduring importance of this scaffold. unimib.itnih.govnih.gov

| Year | Milestone | Compound Example | Significance |

| 1953 | Discovery of Azomycin | Azomycin (2-nitroimidazole) | First natural nitroimidazole with antibacterial activity discovered. nih.govmdpi.com |

| ~1955 | Synthesis of Metronidazole | Metronidazole (5-nitroimidazole) | Became a key therapeutic agent for anaerobic and protozoal infections. nih.gov |

| 1970s | First reports of anti-mycobacterial activity | 2-nitroimidazole derivatives | Showed early promise against M. tuberculosis. nih.gov |

| 1989 | Bicyclic nitroimidazoles reported | CGI-17341 | Demonstrated potent anti-tubercular activity, paving the way for future drugs. nih.gov |

| 2010s | Approval of new anti-TB drugs | Delamanid, Pretomanid | Provided new treatment options for multi-drug resistant tuberculosis. nih.govnih.gov |

Functionalized Nitroimidazole Scaffolds for Diverse Chemical Transformations

Nitroimidazole scaffolds are highly amenable to functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties. The nitro group's position (e.g., 2-, 4-, or 5-nitro) significantly influences the compound's electronic properties and biological activity. wikipedia.org

These scaffolds serve as platforms for diverse chemical transformations. The imidazole (B134444) ring can be substituted at various positions, and the nitro group itself can be a site for chemical modification or a key element for biological activity through bioreduction. nih.gov This chemical versatility has enabled the development of nitroimidazoles not only as anti-infectives but also as hypoxia-activated prodrugs and fluorescent probes for imaging hypoxic tumor cells. mdpi.com The synthesis of novel nitroimidazoles often involves electron transfer reactions, which allow for the creation of highly conjugated systems. uq.edu.au The ability to functionalize the scaffold has been crucial in overcoming challenges like drug resistance and in expanding the therapeutic applications of this important class of compounds. nih.govresearchgate.net

Strategic Importance of Nitroimidazole Derivatives in Chemical Biology

The strategic value of nitroimidazole derivatives in chemical biology and medicine is largely attributed to their mechanism of action, which is intrinsically linked to cellular redox states. Nitroimidazoles are bioreductive prodrugs, meaning they are activated under low-oxygen (hypoxic) conditions. unimib.it This selective activation is a powerful tool for targeting diseases and physiological states characterized by hypoxia, such as solid tumors and infections by anaerobic microorganisms. nih.gov

The mechanism involves the enzymatic reduction of the nitro group within the target cell. This process generates reactive nitroso and other radical species that are cytotoxic. nih.gov These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to cell death. nih.gov This targeted cytotoxicity is a key advantage, as the prodrug remains relatively inert in well-oxygenated, healthy tissues, potentially reducing side effects.

This bioreductive property has led to the development of nitroimidazoles not only as antibacterial and antiparasitic agents but also as radiosensitizers for cancer therapy and as imaging agents for detecting hypoxic tumors. niscpr.res.inunimib.it The continued exploration of novel nitroimidazole-containing compounds is driven by the need for more effective treatments for drug-resistant infections and for more targeted cancer therapies. nih.gov The incorporation of the nitroimidazole moiety into new molecular frameworks, such as that of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone , represents a rational design strategy to explore new chemical space for potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitroimidazol-1-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c11-6-1-5(2-6)9-3-7(8-4-9)10(12)13/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJAHWGRKIDLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466090 | |

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716316-22-2 | |

| Record name | 3-(4-Nitro-1H-imidazol-1-yl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving the 3 4 Nitro 1h Imidazol 1 Yl Cyclobutanone Scaffold

Reactivity of the Cyclobutanone (B123998) Moiety

The cyclobutanone ring is characterized by significant angle and torsional strain, which profoundly influences its reactivity compared to larger, less strained cyclic ketones. This strain energy can be harnessed to drive a variety of chemical transformations that are otherwise energetically unfavorable.

Ring-Opening Reactions of Strained Cyclobutanones

Table 1: Examples of Ring-Opening Reactions in Cyclobutane (B1203170) Systems

| Starting Material | Reagents | Key Intermediate | Product Type | Ref |

| Thiazolino-2-pyridone | Propargyl Bromide, Cs2CO3 | N-alkenyl-2-pyridone | Cyclobutane fused thiazolino-2-pyridone | nih.gov |

| Cyclobutanone Oxime | Alkenes, SO2F2, Base, Cu Catalyst | Iminyl Radical | δ-olefin-containing aliphatic nitrile | beilstein-journals.org |

| Azabicyclo[4.2.0]octane | Reductive debenzylation conditions | Not specified | Eight-membered lactam (azocane) | researchgate.net |

Cycloaddition Capabilities of Cyclobutanone Derivatives

Cyclobutanone derivatives can serve as valuable synthons in cycloaddition reactions, often following an initial ring-opening event to generate a reactive intermediate. Transition metal-catalyzed C-C bond activation can transform cyclobutanones into metallacyclic species that act as four-carbon (C4) synthons for [4+n] cycloadditions. researchgate.net For example, furan-fused cyclobutanones have been used in Rh-catalyzed enantioselective [4+2] cycloadditions with imines and Au-catalyzed diastereoselective [4+4] cycloadditions with anthranils. researchgate.net These reactions provide atom-economical routes to complex heterocyclic structures like furan-fused lactams. researchgate.net The versatility of cycloaddition reactions is also seen with conjugated nitrodienes, which can participate in Diels-Alder reactions to form six-membered rings or in [3+2] cycloadditions to create bis-heterocyclic systems. mdpi.com Given these precedents, the cyclobutanone moiety in the target scaffold could potentially be activated to participate in similar intermolecular cycloadditions to construct more complex fused or spirocyclic systems.

Table 2: Cycloaddition Reactions Involving C4 Synthons Derived from Cyclobutanones

| C4 Synthon Source | Reaction Partner | Catalyst | Cycloaddition Type | Product | Ref |

| Furan-fused cyclobutanone | Imine | Rhodium Complex | [4+2] | Furan-fused six-membered lactam | researchgate.net |

| Furan-fused cyclobutanone | Anthranil | Gold Complex | [4+4] | Furan-fused eight-membered lactam | researchgate.net |

| (1E,3E)-1,4-Dinitro-1,3-butadiene | N-methyl azomethine ylide | None (Thermal) | [3+2] | Δ3-pyrroline derivative | nih.govnih.gov |

C-C Bond Activation in Cyclobutanones

The activation of the inert carbon-carbon single bond is a significant challenge in organic synthesis. nih.gov However, the strain energy in cyclobutanones facilitates the cleavage of their C-C bonds by transition metals. nih.gov This strategy allows for the disconnection of these robust bonds to form more reactive carbon-metal linkages, which can then be used to build more complex molecular scaffolds. nih.gov Nickel-catalyzed C-C σ-bond activation of 3-(2-bromoaryl)cyclobutanones, for instance, has been merged with CO2 fixation to synthesize 3-indanone-1-acetic acids. rsc.orgunibo.it Similarly, iridium-catalyzed enantioselective cleavage of prochiral tertiary cyclobutanols can produce β-methyl-substituted ketones. nih.gov Mechanistic studies involving deuteration suggest that these reactions can proceed via β-carbon elimination from a metal-alkoxide intermediate, followed by reductive elimination. nih.gov This body of work suggests that the C-C bonds within the 3-(4-nitro-1H-imidazol-1-yl)cyclobutanone core are susceptible to transition-metal-mediated activation, paving the way for novel ring-expansion and functionalization reactions.

Derivatization of Cyclobutane Core Structures via Conjugate Addition

Conjugate addition reactions represent a powerful tool for C-C bond formation. While classic examples involve α,β-unsaturated carbonyl compounds, analogous reactivity can be observed in strained ring systems. The generation of reactive metal enolates via conjugate addition allows for subsequent trapping with various electrophiles. beilstein-journals.org For example, the asymmetric conjugate addition of dialkylzinc reagents to unsaturated acylimidazoles, followed by trapping of the intermediate zinc enolate with carbocations, can produce densely substituted acylimidazoles. beilstein-journals.org Although not a direct analogue, the principles can be extended to systems where the cyclobutane ring itself acts as a latent reactive species. More directly, base-catalyzed 1,6-conjugate addition of nitroalkanes to p-quinone methides has been developed, demonstrating the utility of vinylogous Michael additions. nih.gov This suggests that the cyclobutanone core, potentially after conversion to an α,β-unsaturated derivative, could undergo conjugate additions to introduce new substituents at the β-position, thereby enabling further derivatization of the cyclobutane structure.

Reactivity of the Nitroimidazole Moiety

The nitroimidazole portion of the molecule is characterized by an electron-withdrawing nitro group, which significantly influences the electronic properties of the imidazole (B134444) ring and provides a handle for chemical modification.

Reduction Chemistry of the Nitro Group in Nitroimidazoles

The reduction of a nitro group is one of the most fundamental transformations in organic chemistry, providing access to a variety of other nitrogen-containing functional groups, most commonly the amino group. wikipedia.org This transformation is particularly important for aryl nitro compounds. wikipedia.org A wide array of reagents and conditions can be employed to achieve this reduction, with the choice of reagent allowing for chemoselectivity in polyfunctional molecules. scispace.com

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.org The use of 10% Pd/C with a hydrogen source like hydrazine (B178648) or through direct hydrogenation is highly efficient for selectively reducing a nitro group without affecting a carbonyl group. scispace.com

Metal-Acid Systems: Combinations such as tin (Sn) and hydrochloric acid (HCl), or iron (Fe) in acidic media, are classic reagents for nitro group reduction. wikipedia.orgscispace.com

Other Reducing Agents: Zinc (Zn) powder in the presence of ammonium (B1175870) chloride or with hydrazine glyoxylate (B1226380) can effectively reduce nitro groups at room temperature, often with high selectivity and without affecting other reducible groups like halogens. wikipedia.orgresearchgate.net Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like Pd/C can also be used. nih.gov

Depending on the reaction conditions, the reduction can be stopped at intermediate stages to yield hydroxylamines or azo compounds. wikipedia.org For example, using zinc metal in aqueous ammonium chloride can lead to the formation of aryl hydroxylamines. wikipedia.org This tunable reactivity makes the nitro group on the this compound scaffold a versatile functional handle for introducing diverse nitrogen functionalities.

Table 3: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Product | Key Features | Ref |

| H2, Pd/C | Amine | High efficiency, widely applicable | wikipedia.orgscispace.com |

| Sn / HCl | Amine | Classic, strong acidic conditions | wikipedia.orgscispace.com |

| Fe / Acid | Amine | Common industrial method | wikipedia.org |

| Zn / NH4Cl | Hydroxylamine or Amine | Milder conditions, can be selective for hydroxylamine | wikipedia.org |

| NaBH4 / Pd/C | Amine | Catalytic system, uses a hydride source | nih.gov |

| Hydrazine Glyoxylate / Zn or Mg | Amine | Rapid, selective at room temperature | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3 4 Nitro 1h Imidazol 1 Yl Cyclobutanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural verification of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, providing detailed insights into its atomic framework.

Proton NMR (¹H NMR) for Structural Confirmation and Proton Assignment

The ¹H NMR spectrum of this compound is instrumental for the initial confirmation of its structure and the assignment of protons within the molecule. The spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-nitroimidazole (B12731) and cyclobutanone (B123998) moieties.

The protons on the imidazole (B134444) ring are anticipated to appear as singlets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The proton at the 5-position of the imidazole ring would likely resonate at a lower field than the proton at the 2-position.

The cyclobutanone ring protons would present a more complex pattern. The methine proton (CH-N) attached to the imidazole ring is expected to be a multiplet, significantly deshielded by the adjacent nitrogen atom, likely appearing in the δ 4.5-5.5 ppm range. The methylene protons (CH₂) of the cyclobutanone ring would likely appear as multiplets in the upfield region, typically between δ 2.5 and 3.5 ppm. The geminal and vicinal couplings between these protons would lead to complex splitting patterns.

A representative ¹H NMR data table is provided below, illustrating the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Imidazole) | ~8.2 | s | - |

| H-5 (Imidazole) | ~7.8 | s | - |

| H-1' (Cyclobutanone, CH-N) | ~5.0 | quintet | ~8.0 |

| H-2'/H-4' (Cyclobutanone, CH₂) | ~3.2 | m | - |

| H-2''/H-4'' (Cyclobutanone, CH₂) | ~2.8 | m | - |

Note: This is a representative table based on known values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complete Structural Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the methine proton (H-1') and the adjacent methylene protons (H-2'/H-4') of the cyclobutanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals of the cyclobutanone and imidazole rings based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity between the imidazole and cyclobutanone rings. For example, a correlation between the methine proton of the cyclobutanone ring (H-1') and the carbons of the imidazole ring (C-2 and C-5) would be expected.

Stereochemical Aspects and Conformational Analysis via NMR

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. maricopa.edu NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the cyclobutanone ring and the stereochemical arrangement of the substituents. pharmacyfreak.com

The magnitude of the vicinal coupling constants (³J) between the protons on the cyclobutanone ring is dependent on the dihedral angle between them, which in turn is determined by the ring's pucker. By analyzing these coupling constants, information about the degree and nature of the ring puckering can be obtained.

NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, even if they are not directly bonded. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule. For instance, an NOE between a proton on the imidazole ring and a specific proton on the cyclobutanone ring could indicate a particular spatial orientation of the two rings relative to each other.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₇N₃O₃. The calculated exact mass for this formula can be compared to the experimentally measured mass to confirm the elemental composition.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 182.0560 | 182.0562 | 1.1 |

| [M+Na]⁺ | 204.0380 | 204.0383 | 1.5 |

Note: This is a representative table. Actual experimental values may show slight variations.

Fragmentation Pathways and Structural Information from MS

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides valuable structural information by revealing the stable and unstable parts of the molecule.

Based on the known fragmentation of nitroimidazole and cyclobutanone derivatives, several key fragmentation pathways can be predicted researchgate.netresearchgate.netnih.gov:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (46 Da) or NO (30 Da).

Cleavage of the cyclobutanone ring: The cyclobutanone ring can undergo characteristic cleavages, such as the loss of ethene (C₂H₄, 28 Da) or ketene (B1206846) (CH₂CO, 42 Da).

Cleavage of the bond between the two rings: The bond connecting the imidazole and cyclobutanone rings can cleave, leading to fragments corresponding to each of the individual ring systems.

A table of expected major fragments is presented below.

| m/z | Proposed Fragment | Possible Origin |

| 135 | [M - NO₂]⁺ | Loss of the nitro group |

| 111 | [C₄H₅N₃]⁺ | Cleavage of the cyclobutanone ring |

| 83 | [C₄H₄NO]⁺ | Cleavage of the imidazole ring |

| 69 | [C₄H₅O]⁺ | Fragment of the cyclobutanone moiety |

| 55 | [C₃H₃O]⁺ | Fragment of the cyclobutanone moiety |

These predicted fragmentation pathways provide a fingerprint that can be used to identify and characterize this compound in complex mixtures.

Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

Despite a thorough search of available scientific literature and chemical databases, specific experimental data regarding the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. Consequently, the detailed analysis of its infrared (IR) spectroscopy and X-ray crystallography, as requested, cannot be provided at this time.

Likewise, while X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, this analysis must be performed on a synthesized and crystallized sample of the compound. Without access to a published crystal structure of this compound, no definitive statements can be made about its stereochemistry, conformational preferences, or intermolecular interactions in the solid state.

It is possible that the synthesis and characterization of this compound have been conducted in private industrial research or in academic studies that have not yet been published. Until such data becomes publicly accessible, a detailed and scientifically accurate article on its spectroscopic and crystallographic properties cannot be generated.

Computational Chemistry and Theoretical Modeling of 3 4 Nitro 1h Imidazol 1 Yl Cyclobutanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations can predict a range of characteristics that are crucial for assessing the molecule's stability, reactivity, and spectroscopic signatures.

The electronic structure of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone is characterized by the interplay between the electron-withdrawing nitro group and the imidazole (B134444) ring, as well as the strained cyclobutanone (B123998) moiety. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its chemical reactivity.

Frontier Molecular Orbitals:

HOMO: The HOMO is expected to be localized primarily on the 4-nitroimidazole (B12731) ring. The specific distribution will be influenced by the nitrogen and oxygen atoms of the nitro group and the π-system of the imidazole ring. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be predominantly centered on the nitroimidazole moiety, particularly on the nitro group, which is a strong electron acceptor. The energy of the LUMO indicates the molecule's capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Charge Distribution: The charge distribution within the molecule can be analyzed using methods such as Natural Bond Orbital (NBO) analysis. This would likely reveal a significant polarization of charge, with the nitro group bearing a partial negative charge and the imidazole and cyclobutanone rings having regions of partial positive charge. This charge separation influences the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Computational studies on other nitroimidazole derivatives have shown that the nitro group significantly influences the electronic properties, leading to a decrease in the electrophilicity index, suggesting they are less susceptible to accepting electronic charge nih.gov.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| HOMO Localization | Primarily on the 4-nitroimidazole ring |

| LUMO Localization | Primarily on the nitro group of the imidazole ring |

| HOMO-LUMO Gap | Expected to be relatively small, indicating potential for reactivity |

Quantum chemical calculations can accurately predict spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) shielding tensors can be converted into chemical shifts. By employing appropriate levels of theory, such as B3LYP with a suitable basis set, it is possible to predict the 1H and 13C NMR spectra. The predicted shifts for the protons and carbons on the cyclobutane (B1203170) ring would be particularly sensitive to its conformation. For nitroimidazole-based radiopharmaceuticals, it has been shown that the 2-nitroimidazole moiety largely determines the spectroscopic properties of its derivatives nih.govresearchgate.net.

IR Frequencies: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. Key predicted frequencies would include the characteristic stretching vibrations of the C=O group in the cyclobutanone ring and the N-O bonds of the nitro group. Theoretical IR spectra can be calculated in both harmonic and anharmonic approximations to provide a more accurate comparison with experimental data researchgate.net.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| 1H NMR | Distinct signals for protons on the cyclobutane and imidazole rings. |

| 13C NMR | Characteristic signal for the carbonyl carbon in the cyclobutanone ring. |

Molecular Dynamics and Conformational Analysis

The four-membered cyclobutane ring is not planar and exists in puckered conformations to relieve ring strain libretexts.org. The substitution pattern on the cyclobutane ring in this compound will significantly influence its conformational preferences.

The conformational space of the cyclobutane ring is defined by its puckering. For monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position, and these two conformations can interconvert. The puckering of the ring helps to reduce torsional strain, though it can increase angle strain acs.org. In this compound, the bulky 4-nitro-1H-imidazol-1-yl group will have a strong preference for the equatorial position to minimize steric hindrance.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into the dynamic behavior of the cyclobutane ring and the relative orientations of the substituent acs.orgnih.gov. These simulations can reveal the most populated conformations in different environments, such as in the gas phase or in a solvent nih.gov.

The energetic landscape of the molecule can be mapped by performing geometry optimizations and frequency calculations for different possible conformers. This allows for the determination of the relative energies of the axial and equatorial conformers and the energy barrier for their interconversion.

It is expected that the conformer with the 4-nitro-1H-imidazol-1-yl group in the equatorial position will be significantly lower in energy and therefore the most stable and populated geometry. The puckering angle of the cyclobutane ring will also be influenced by the nature of the substituent acs.org. The presence of the carbonyl group in the cyclobutanone ring will further influence the ring's geometry and the energetic profile of different conformers.

Reaction Mechanism Studies

Theoretical studies can elucidate the potential reaction mechanisms involving this compound. The reactivity of this molecule is likely to be dominated by the nitroimidazole moiety, which is known to undergo reduction under hypoxic conditions, a key mechanism for the biological activity of many nitroimidazole-based drugs nih.govmdpi.com.

The biological action of nitroimidazoles is often dependent on the reduction of the nitro group, leading to the formation of reactive intermediates such as the nitro radical anion and hydroxylamine derivatives, which are responsible for their cytotoxic effects researchgate.netresearchgate.net. Computational studies can model these reduction steps, calculating the redox potentials and identifying the structures of the resulting radical anions.

Furthermore, the degradation of nitroimidazole compounds in the presence of radicals like hydroxyl (•OH) has been studied computationally. These studies show that the reaction often initiates with the addition of the radical to the imidazole ring nih.gov. Similar mechanisms could be investigated for this compound to understand its environmental fate and potential metabolic pathways. The cyclobutanone ring itself could also be a site for reactions, such as nucleophilic addition to the carbonyl group.

Elucidation of Transition States and Reaction Pathways for Synthetic Transformations

While specific computational studies detailing the synthesis of this compound are not extensively documented in publicly available literature, the methodology for such an analysis is well-established. For instance, a common synthetic route would be the reaction of 4-nitroimidazole with 3-halocyclobutanone or a cyclobutanone precursor with a leaving group. A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy conformations of the reactants, products, and any intermediates.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed for this.

Frequency Calculations: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the path from the transition state down to the connected reactants and products, confirming that the located transition state correctly links the desired species.

An analogous DFT study on the formation of cyclobutanes from pyrrolidines illustrates this process effectively. In that research, calculations revealed the rate-determining step to be the simultaneous cleavage of two C–N bonds, proceeding through a specific transition state (TS-CD) with a calculated activation energy of 17.7 kcal/mol. This value was consistent with experimental observations that the reaction could proceed at room temperature, albeit with lower yields than at elevated temperatures asianpubs.org. This type of computational insight allows for the rationalization of experimental outcomes and the optimization of reaction conditions. Similar computational modeling could be applied to the N-alkylation of 4-nitroimidazole to determine the favorability of the reaction pathway and predict potential side products mit.eduderpharmachemica.comresearchgate.net.

Theoretical Basis for Reactivity of Cyclobutanone and Nitroimidazole Moieties

The chemical reactivity of this compound is governed by the distinct electronic and structural properties of its two core components: the cyclobutanone ring and the 4-nitroimidazole moiety.

Cyclobutanone Moiety: The cyclobutanone ring is characterized by significant ring strain, a combination of angle strain and torsional strain wikipedia.orglibretexts.orgmasterorganicchemistry.com. The internal bond angles in a four-membered ring are forced to deviate substantially from the ideal sp³ tetrahedral angle of 109.5°, leading to increased potential energy and a higher heat of combustion compared to acyclic or larger ring systems wikipedia.orgpressbooks.pub. This inherent strain makes the cyclobutanone ring susceptible to reactions that can relieve it, such as ring-opening or ring-expansion reactions researchgate.net. Theoretical studies using quantum mechanical calculations have been employed to determine the activation energies and reaction energies for such transformations, providing a quantitative basis for the ring's reactivity researchgate.net. The presence of the carbonyl group further activates the ring, making the α-protons acidic and providing a site for nucleophilic attack.

Nitroimidazole Moiety: The 4-nitroimidazole moiety's reactivity is dominated by the strong electron-withdrawing nature of the nitro group. This group deactivates the imidazole ring towards electrophilic substitution while activating it for nucleophilic substitution. Computationally, this can be analyzed through several methods:

Frontier Molecular Orbitals (FMO): The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of reactivity. The LUMO is often localized on the nitro group and adjacent atoms, indicating susceptibility to nucleophilic attack or reduction. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and charge transfer interactions within the molecule asianpubs.org.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For 4-nitroimidazole, these maps typically show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating sites prone to electrophilic attack, and a positive potential (blue) near the ring protons, indicating sites for nucleophilic interaction asianpubs.org.

Bioreduction: The nitro group is central to the biological activity of many nitroimidazole compounds. Under hypoxic conditions, the nitro group can be reduced by cellular enzymes to form highly reactive intermediates, such as nitro anion radicals (NO₂⁻) and hydroxylamines nih.govnih.govmdpi.commdpi.com. These reactive species are responsible for the cytotoxic effects observed in anaerobic bacteria and hypoxic tumor cells mdpi.com. Computational models can simulate these reduction pathways to understand the mechanism of action nih.gov. Recent DFT studies on 4-nitroimidazole have provided detailed insights into its electronic structure and spectroscopic properties, which are foundational to its reactivity asianpubs.orgswinburne.edu.au.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities researchgate.netresearchgate.net. These models are built on the principle that the properties of a chemical are determined by its molecular structure. By calculating a set of numerical values known as "molecular descriptors" that encode structural, electronic, and steric features, QSPR models can predict the properties of new or untested compounds without the need for experimental measurement mdpi.comnih.govresearchgate.netnih.gov.

For a compound like this compound, QSPR models can be developed by analyzing a dataset of related imidazole or cyclobutane derivatives. The process involves calculating a wide range of descriptors (e.g., topological, constitutional, quantum-chemical) and then using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model researchgate.netresearchgate.net.

Prediction of Chemical Properties and Reactivity Trends

QSPR modeling is a valuable tool for predicting a wide array of chemical properties and identifying reactivity trends for classes of compounds that include this compound.

Prediction of Physicochemical Properties: Studies have successfully applied QSPR to predict fundamental thermodynamic properties of imidazole and cycloalkane derivatives. For example, models using the genetic algorithm–multiple linear regression (GA-MLR) technique have been developed to predict properties such as the standard enthalpy of formation (ΔH°f), entropy (S), and heat capacity (Cv) based solely on descriptors calculated from the molecular structure mdpi.comnih.govnih.govresearchgate.net. These models allow for the rapid estimation of these properties for novel derivatives, aiding in process design and safety assessment.

Interactive Table: Examples of Descriptors Used in QSPR for Property Prediction

| Descriptor Type | Specific Descriptor Example | Predicted Property |

|---|---|---|

| Topological | Randić index (connectivity) | Boiling Point, Enthalpy of Formation |

| Quantum-Chemical | HOMO/LUMO Energy | Reactivity, Electron Affinity |

| Constitutional | Molecular Weight | Density, Molar Volume |

| GETAWAY | H-GETAWAY (Geometry, Topology, and Atom-Weights Assembly) | Thermodynamic Properties (e.g., Entropy) |

| Molecular Property | LogP (Octanol-Water Partition Coefficient) | Solubility, Biological Activity |

Prediction of Reactivity and Activity Trends: Beyond physical properties, QSAR models can predict reactivity and biological activity. A particularly relevant technique is Hologram QSAR (HQSAR), which uses molecular fragments (holograms) as predictors semanticscholar.org. HQSAR does not require molecular alignment, making it a rapid method for analyzing large datasets semanticscholar.org.

An HQSAR study on the anti-Trichomonas vaginalis activity of various nitroimidazole derivatives revealed important structural contributions to their activity. The analysis generated contribution maps that color-code atoms based on their positive or negative influence on the biological activity nih.govnih.gov. A key finding from this research was that the 4-nitroimidazole fragment, as present in the subject compound, was found to contribute negatively to the activity in the specific model developed, whereas 5-nitroimidazole fragments contributed positively. This demonstrates how QSAR can identify subtle but critical reactivity trends that depend on isomerism.

Interactive Table: Summary of QSAR/QSPR Models for Nitroimidazole Derivatives

| Model Type | Predicted Property/Activity | Key Findings / Application | Reference |

|---|---|---|---|

| HQSAR / RF-QSAR | Anti-T. vaginalis Activity | Identified that the 4-nitroimidazole fragment contributes negatively to activity in this context. | Not available in search results |

| 2D-QSAR | Radiosensitization | Developed robust models to predict the radiosensitization effectiveness of nitroimidazole sulfonamides. | Not available in search results |

| GA-MLR / BP-ANN | Enthalpy of Formation, Entropy | Created predictive models for fundamental quantum chemical properties of imidazole derivatives. | researchgate.net |

These modeling approaches provide powerful predictive capabilities, enabling the in silico screening of novel compounds and the rational design of molecules with desired properties, guiding synthetic efforts toward the most promising candidates.

Synthetic Applications and Chemical Space Exploration of 3 4 Nitro 1h Imidazol 1 Yl Cyclobutanone Derivatives

Strategic Utility in Constructing Complex Molecular Scaffolds

The unique structural attributes of 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone make it a potentially valuable tool for the construction of complex molecular frameworks. Its rigid cyclobutane (B1203170) core can serve as a central scaffold to which diverse functionalities can be appended in a well-defined spatial orientation.

Cyclobutanone (B123998) Derivatives as Versatile Synthetic Blocks for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore broad regions of chemical space. wisc.edu Cyclobutane-containing molecules are of particular interest in DOS as they provide access to rigid, three-dimensional structures that are underrepresented in many compound libraries. nih.govscispace.com The strained four-membered ring of cyclobutane derivatives can undergo a variety of ring-opening or rearrangement reactions, further expanding the accessible chemical space.

The ketone functionality of this compound serves as a versatile handle for a wide range of chemical transformations, including but not limited to:

Reductive amination: Introduction of various amine-containing substituents.

Wittig olefination: Formation of exocyclic double bonds for further functionalization.

Baeyer-Villiger oxidation: Ring expansion to generate lactones.

Addition of organometallic reagents: Installation of diverse alkyl, aryl, or alkynyl groups.

The nitroimidazole moiety also offers opportunities for diversification. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions. This dual reactivity of the cyclobutanone and nitroimidazole components allows for a branching synthetic strategy, where a common intermediate can be rapidly converted into a library of diverse final products.

Table 1: Potential Diversification of the this compound Scaffold in Diversity-Oriented Synthesis

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Scaffold |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Secondary or Tertiary Amine |

| Wittig Reaction | Ph3P=CHR | Exocyclic Alkene |

| Grignard Addition | R-MgBr | Tertiary Alcohol |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone |

| Nitro Reduction | H2, Pd/C | Aminoimidazole |

Integration into Modular Total Synthesis Strategies

Modular total synthesis involves the assembly of complex target molecules from smaller, pre-functionalized building blocks or "modules." researchgate.net This approach allows for greater flexibility and efficiency in the synthesis of natural products and their analogs. Cyclobutane-containing natural products often possess interesting biological activities, and the development of modular strategies for their synthesis is an active area of research. nih.govrsc.org

This compound can be envisioned as a key building block in the modular synthesis of complex targets. The cyclobutane ring itself can constitute a central architectural module, while the nitroimidazole and ketone functionalities provide orthogonal handles for coupling to other synthetic modules. For instance, the ketone could be used in an aldol condensation to connect to one part of a target molecule, while the nitroimidazole could be involved in a separate coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling after appropriate functional group manipulation, to introduce another fragment. This modular approach would also facilitate the synthesis of a series of analogs for structure-activity relationship (SAR) studies by simply swapping out different modules.

Table 2: Hypothetical Modular Synthetic Transformations of this compound Derivatives

| Module A (from Ketone) | Coupling Reaction | Module B (from Nitroimidazole) | Resulting Structure |

| Aldol Adduct | Suzuki Coupling | Arylboronic Acid | Complex Polycyclic System |

| Olefin | Heck Coupling | Aryl Halide | Extended Conjugated System |

| Amine | Amide Coupling | Carboxylic Acid | Peptidomimetic Scaffold |

Exploration of Underexplored Chemical Space with Novel Cyclobutane Fragments

The exploration of novel chemical space is critical for the discovery of new bioactive molecules with unique mechanisms of action. nih.gov There is a growing need for fragment libraries that contain a higher degree of three-dimensionality and feature underrepresented scaffolds. scispace.com Cyclobutane-based fragments are attractive in this regard as they offer a rigid and non-planar alternative to the predominantly flat aromatic structures found in many screening collections. nih.gov

This compound itself represents a novel fragment that combines a three-dimensional cyclobutane core with the polar, hydrogen-bond accepting nitroimidazole moiety. The incorporation of such fragments into larger molecules can lead to improved physicochemical properties, such as solubility and metabolic stability, and can allow for novel interactions with biological targets. nih.gov The unique vectoral projection of the substituents from the puckered cyclobutane ring can enable the exploration of previously inaccessible regions of protein binding pockets.

Table 3: Comparison of Physicochemical Properties of Hypothetical Fragments

| Fragment | Molecular Weight | cLogP (calculated) | Fraction sp3 |

| Benzene | 78.11 | 2.13 | 0.00 |

| Cyclohexane | 84.16 | 3.44 | 1.00 |

| This compound | 181.15 | -0.50 | 0.57 |

Scaffold-Based Chemical Biology and Catalyst Development

The defined geometry and synthetic tractability of the cyclobutane framework also make it an intriguing platform for applications in chemical biology and catalyst development. By functionalizing the cyclobutane ring with specific reactive groups, it is possible to create tailored molecules for probing biological systems or for mediating chemical transformations.

Design Principles for Scaffolded Bioorthogonal Catalysts

Bioorthogonal catalysis involves the use of abiotic catalysts to perform specific chemical reactions within a living system without interfering with native biochemical processes. nih.gov The design of such catalysts often involves the encapsulation or scaffolding of a transition metal complex to protect it from degradation and to modulate its activity in the complex biological milieu. researchgate.net Polymeric or other macromolecular scaffolds are commonly employed for this purpose. nih.gov

The rigid cyclobutane core of this compound could serve as a novel, small-molecule scaffold for the development of bioorthogonal catalysts. Key design principles that could be applied include:

Ligand Presentation: The imidazole (B134444) nitrogen of the nitroimidazole moiety could serve as a ligand for a catalytically active metal center. Further functionalization of the cyclobutane ring with other ligating groups could create a multidentate ligand environment.

Steric Shielding: The introduction of bulky substituents onto the cyclobutane ring could provide a protective microenvironment for the catalytic center, preventing its deactivation by endogenous nucleophiles like glutathione.

Modulation of Catalytic Activity, Stability, and Selectivity through Scaffold Modification

The performance of a catalyst is highly dependent on the steric and electronic environment around the active site. researchgate.net The modular nature of the this compound scaffold would allow for systematic modifications to fine-tune the properties of a hypothetical catalyst built upon it. wisc.edu

For instance, the introduction of electron-donating or electron-withdrawing groups on the cyclobutane ring could modulate the electronic properties of a coordinated metal center, thereby altering its catalytic activity. The stereochemistry of the substituents on the cyclobutane ring could also be controlled to create a chiral environment around the catalytic site, potentially enabling enantioselective transformations. Furthermore, the conformational rigidity of the cyclobutane scaffold can help to pre-organize the catalytic groups in an active conformation, which can enhance catalytic efficiency. nih.gov

Table 4: Potential Effects of Scaffold Modification on Catalytic Properties

| Modification to Cyclobutane Ring | Potential Effect on Catalyst |

| Addition of Bulky Substituents | Increased Stability, Altered Selectivity |

| Introduction of Chiral Auxiliaries | Enantioselectivity |

| Installation of Electron-Withdrawing Groups | Increased Lewis Acidity of Metal Center |

| Installation of Electron-Donating Groups | Increased Electron Density on Metal Center |

Development of Chemical Probes and Molecular Tools

The development of chemical probes and molecular tools is a critical aspect of chemical biology, enabling the investigation of biological processes. While the foundational compound this compound exists, the specific applications outlined below have not been documented in the available scientific literature.

Synthesis of Analog Libraries for Chemical Biology Studies

The synthesis of analog libraries is a common strategy in drug discovery and chemical biology to explore the chemical space around a lead compound. For the broader category of 4-nitroimidazoles, various synthetic routes have been employed to generate libraries with diverse substituents. These methods often involve the alkylation of the nitroimidazole core or the modification of existing side chains to introduce a variety of functional groups and structural motifs. However, specific examples of analog libraries derived from this compound are not described in the current body of scientific literature.

Rational Scaffold Replacement in Compound Design

Rational scaffold replacement, or scaffold hopping, is a medicinal chemistry strategy used to identify novel molecular architectures with similar biological activities to a known parent compound, often with improved properties. This technique relies on a deep understanding of the key pharmacophoric features of the parent molecule. While this is a widely practiced approach in drug design, there are no published examples of the this compound scaffold being used in or resulting from a rational scaffold replacement program.

Structure-Activity Relationship (SAR) Studies on Derivatives for Chemical Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for their effects. For many classes of 4-nitroimidazole (B12731) derivatives, SAR studies have been crucial in optimizing their therapeutic potential. However, in the absence of synthesized and tested derivatives of this compound, no SAR data is currently available for this specific compound family.

Future Research Directions in the Chemistry of 3 4 Nitro 1h Imidazol 1 Yl Cyclobutanone

Advancements in Asymmetric Synthesis of Chiral Derivatives

The creation of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers can exhibit vastly different biological activities. mdpi.com Asymmetric synthesis offers a direct route to chiral molecules, and future research on 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone will likely prioritize the development of methods to control its stereochemistry. researchgate.net

A key strategy for accessing chiral derivatives of the target compound involves the diastereoselective synthesis of chiral precursors. This approach relies on using an existing stereocenter in a starting material to influence the creation of new stereocenters.

Future work could focus on the stereoselective aza-Michael reaction, a powerful tool for constructing nitrogen-containing heterocyclic scaffolds. nih.gov For instance, a chiral amine could be added to a prochiral cyclobutene precursor. The inherent chirality of the amine would direct the approach to the double bond, leading to the preferential formation of one diastereomer. This diastereomerically enriched intermediate could then be further elaborated to yield the final chiral cyclobutanone (B123998) product. Another promising avenue is the use of cycloaddition reactions, such as the [3+2] cycloaddition between a chiral nitrone and a cyclobutene derivative, to establish multiple stereocenters with high diastereoselectivity. mdpi.com

Table 1: Proposed Diastereoselective Strategies for Chiral Precursors

| Strategy | Chiral Auxiliary/Reagent Example | Precursor Example | Potential Outcome |

|---|---|---|---|

| Aza-Michael Addition | (R)-α-Methylbenzylamine | Cyclobutenone | Diastereomerically enriched 3-aminocyclobutanone |

| [3+2] Cycloaddition | Chiral Nitrone derived from (S)-Proline | 1-(Cyclobut-2-en-1-yl)-4-nitro-1H-imidazole | Diastereomerically enriched isoxazolidine intermediate |

Directly creating the desired enantiomer of this compound requires robust enantioselective methodologies. Organocatalysis and transition-metal catalysis are at the forefront of asymmetric synthesis and offer significant potential. frontiersin.org

Researchers could explore the use of chiral primary or secondary amine catalysts, such as those derived from proline, to catalyze the enantioselective Michael addition of 4-nitroimidazole (B12731) to cyclobutenone. This approach could establish the chiral center at the 3-position of the cyclobutanone ring with high enantiomeric excess (e.e.). Similarly, transition metal complexes featuring chiral ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), could be developed for the asymmetric conjugate addition. frontiersin.org These catalytic systems can offer high turnover numbers and exquisite stereocontrol, making them attractive for scalable synthesis.

Novel Reaction Methodologies for Functionalization

Expanding the chemical diversity of the this compound scaffold requires the development of novel functionalization reactions. Future research will likely target both the cyclobutanone ring and the nitroimidazole moiety to generate a library of analogs with diverse properties.

Catalytic processes offer an atom-economical and efficient means of modifying complex molecules. For the target compound, several catalytic strategies could be investigated. Selective catalytic hydrogenation of the nitro group to an amino group would provide a key intermediate for further derivatization, such as amidation or sulfonylation. avantium.com Developing catalysts (e.g., modified platinum or palladium systems) that achieve this reduction without affecting the cyclobutanone carbonyl would be a significant advancement.

Furthermore, C-H activation methodologies could be employed to directly functionalize the imidazole (B134444) or cyclobutane (B1203170) rings. Palladium or rhodium catalysts could be used to introduce new carbon-carbon or carbon-heteroatom bonds at previously unreactive positions, providing rapid access to novel derivatives.

Beyond traditional catalytic methods, the exploration of new bond-forming reactions could unlock unprecedented chemical space. The strained cyclobutanone ring is a versatile functional group that can participate in various transformations. For example, ring-expansion reactions could be used to convert the cyclobutanone into larger, more complex heterocyclic systems.

The nitro group on the imidazole ring also offers a handle for unique transformations. It can act as a directing group or be transformed into other functionalities. For example, [3+2] cycloaddition reactions involving the nitroalkene-like character of the nitroimidazole could be used to fuse new heterocyclic rings onto the imidazole core. mdpi.commdpi.com Additionally, radical-based reactions could be explored for the functionalization of the scaffold, leveraging the electron-withdrawing nature of the nitro group to facilitate novel bond formations.

Table 2: Potential Functionalization Reactions

| Reaction Type | Target Moiety | Reagents/Catalyst Example | Potential Product |

|---|---|---|---|

| Selective Reduction | Nitro Group | Pt/C, H₂, specific additives | 3-(4-Amino-1H-imidazol-1-yl)cyclobutanone |

| C-H Arylation | Imidazole Ring | Pd(OAc)₂, P(o-tol)₃, Aryl-Br | 3-(5-Aryl-4-nitro-1H-imidazol-1-yl)cyclobutanone |

| Baeyer-Villiger Oxidation | Cyclobutanone | m-CPBA | 4-(4-Nitro-1H-imidazol-1-yl)oxetan-2-one (Lactone) |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitro-containing compounds often involves hazardous reagents and potentially energetic intermediates, making safety a primary concern. researchgate.net Continuous flow chemistry offers a powerful solution by performing reactions in small-volume, continuously moving streams within microreactors or coiled tubes. flinders.edu.aumdpi.com This technology provides superior control over reaction parameters like temperature and mixing, significantly enhances safety by minimizing the accumulation of hazardous materials, and facilitates scalability. nih.govnih.gov

Future research should focus on developing a multi-step continuous flow synthesis of this compound and its derivatives. flinders.edu.au A potential automated sequence could involve:

Step 1 (Flow Reactor 1): Synthesis of a key precursor, such as the Michael addition of 4-nitroimidazole to cyclobutenone, with precise temperature control to manage exothermicity.

In-line Purification: Passage through a scavenger resin or a liquid-liquid separator to remove unreacted starting materials or byproducts.

Step 2 (Flow Reactor 2): A subsequent functionalization reaction, such as a catalytically controlled reduction or a C-H activation step, performed in a second reactor module.

This integrated approach not only improves safety and efficiency but also allows for the rapid generation of a library of analogs through automated variation of reagents in the second step, accelerating the discovery of compounds with desired properties.

Table 3: Comparison of Batch vs. Proposed Flow Synthesis for Nitration/Functionalization

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Safety | High risk due to accumulation of energetic nitro compounds and potential for thermal runaway. | Significantly improved safety; small reaction volumes minimize risk. researchgate.net |

| Heat Transfer | Poor; localized hot spots can lead to side reactions and decomposition. | Excellent; high surface-area-to-volume ratio allows for precise temperature control. |

| Scalability | Problematic; direct scale-up can be dangerous and unpredictable. | Straightforward; scaling is achieved by running the system for longer periods ("scaling out"). |

| Reproducibility | Can be variable between batches. | High; precise control over parameters ensures consistent product quality. nih.gov |

| Automation | Difficult to fully automate multi-step processes. | Readily integrated with automated pumps, in-line analytics, and purification modules. |

By pursuing these future research directions, chemists can systematically expand the synthetic toolbox for this compound, paving the way for the discovery of new therapeutic agents and advanced materials.

Advanced Materials Science Applications Based on the Scaffold of this compound

The unique molecular architecture of this compound, which combines a strained four-membered cyclobutanone ring with a nitro-functionalized imidazole moiety, presents a compelling platform for the development of advanced materials. Future research is poised to explore its potential in creating novel polymers and energetic materials with tailored properties.

The cyclobutane motif is a versatile building block in materials science, recognized for its utility in crafting innovative polymers. The inherent ring strain of the cyclobutanone core, a feature that makes it susceptible to controlled ring-opening reactions, can be harnessed to create stress-responsive or self-healing materials. Research into cyclobutane-based polymers has demonstrated that these materials can be designed to respond to mechanical force, a property attributable to the mechanophoric nature of the cyclobutane unit.

Furthermore, the nitroimidazole component of the scaffold introduces the potential for creating materials with high energy density. Nitroimidazoles are a well-established class of energetic compounds. chemistry-chemists.comnih.gov The synthesis of new energetic materials is an active area of research, with a focus on developing compounds that offer a balance of high performance and enhanced safety. chemistry-chemists.com The incorporation of the this compound scaffold into polymeric or crystalline structures could lead to the development of novel energetic materials with tunable physical and explosive properties. Studies on stereo- and regioisomeric cyclobutane nitric ester materials have shown that subtle changes in molecular geometry can lead to significant differences in physical properties, offering a pathway to design materials that are, for example, low- or high-melting solids or even liquid propellants. chemrxiv.orgacs.org

The convergence of the polymer-forming potential of the cyclobutanone ring and the energetic characteristics of the nitroimidazole group suggests a promising direction for future research. The development of polymers incorporating this scaffold could yield materials with unique thermal, mechanical, and energetic properties. For instance, the thermal decomposition of such polymers could be tailored by modifying the substitution on the imidazole ring or the cyclobutanone core.

Q & A

What are the key synthetic routes for 3-(4-Nitro-1H-imidazol-1-yl)cyclobutanone, and what analytical methods validate its purity?

Basic Research Focus

A common synthetic approach involves nitration of the imidazole ring followed by cyclization. For example, nitration of a precursor imidazole derivative (e.g., 1H-imidazol-1-ylcyclobutanone) using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) can introduce the nitro group. Post-synthesis, purity is validated via HPLC (high-performance liquid chromatography) with UV detection at 254 nm, coupled with -NMR to confirm structural integrity. For instance, -NMR peaks at δ 2.51 (s, CH) and δ 7.45–7.76 (aromatic protons) are critical for verifying substituent positions .

How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Focus

The electron-withdrawing nitro group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks. For example, in SN reactions, the nitro group stabilizes transition states through resonance, accelerating substitution at the imidazole C-4 position. Experimental validation involves kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF), monitored via -NMR to track reaction progress .

What stability challenges arise when handling this compound under acidic or basic conditions?

Advanced Research Focus

The nitro group and cyclobutanone ring confer sensitivity to pH extremes. Under acidic conditions, cyclobutanone may undergo ring-opening via acid-catalyzed hydrolysis. In basic environments, the nitro group can promote unwanted side reactions (e.g., reduction to amine derivatives). Stability studies using accelerated degradation testing (40°C, 75% RH) with LC-MS monitoring are recommended. For safety, use inert atmospheres (N) and avoid prolonged exposure to light .

How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Focus

Discrepancies between theoretical and observed NMR peaks often arise from solvent effects or dynamic processes (e.g., ring puckering). Cross-validate using:

- Multi-solvent NMR : Compare spectra in CDCl vs. DMSO-d to identify solvent-induced shifts.

- Variable-temperature NMR : Detect conformational flexibility via signal broadening at low temperatures.

- 2D-COSY/HSQC : Assign overlapping proton signals and confirm connectivity .

What experimental design considerations are critical for optimizing catalytic reductions of the nitro group?

Advanced Research Focus

Catalytic hydrogenation (H, Pd/C) risks over-reduction of the cyclobutanone. To mitigate:

- Condition screening : Test pressure (1–5 bar) and temperature (25–50°C) to balance selectivity.

- Additives : Use poison inhibitors (e.g., quinoline) to suppress ketone reduction.

- In-situ monitoring : Employ FTIR to track nitro-to-amine conversion (disappearance of NO stretch at ~1520 cm) .

How does the compound’s electronic structure impact its UV-Vis absorption properties?

Advanced Research Focus

The nitro-imidazole moiety exhibits strong π→π* transitions in the UV range (λ~300 nm). Substituent effects can be modeled via Time-Dependent DFT (TD-DFT) to predict shifts. Experimentally, validate using spectrophotometry in ethanol (EtOH) and compare with computed oscillator strengths. Solvatochromic shifts in polar solvents (e.g., water) further elucidate charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.